molecular formula C22H22N2O3S B256565 N-(4-hydroxy-2,5-dimethylphenyl)-N'-(4-meth-ylphenylsulfonyl)benzimidamide

N-(4-hydroxy-2,5-dimethylphenyl)-N'-(4-meth-ylphenylsulfonyl)benzimidamide

Cat. No. B256565
M. Wt: 394.5 g/mol
InChI Key: ITCLBVOWCYRLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxy-2,5-dimethylphenyl)-N'-(4-methylphenylsulfonyl)benzimidamide, also known as HMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2,5-dimethylphenyl)-N'-(4-meth-ylphenylsulfonyl)benzimidamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. N-(4-hydroxy-2,5-dimethylphenyl)-N'-(4-meth-ylphenylsulfonyl)benzimidamide has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. N-(4-hydroxy-2,5-dimethylphenyl)-N'-(4-meth-ylphenylsulfonyl)benzimidamide has also been shown to inhibit the activity of nuclear factor kappa B, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(4-hydroxy-2,5-dimethylphenyl)-N'-(4-meth-ylphenylsulfonyl)benzimidamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the reduction of inflammation, and the improvement of cognitive function. N-(4-hydroxy-2,5-dimethylphenyl)-N'-(4-meth-ylphenylsulfonyl)benzimidamide has also been shown to modulate the expression of various genes involved in cell growth, survival, and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-hydroxy-2,5-dimethylphenyl)-N'-(4-meth-ylphenylsulfonyl)benzimidamide in lab experiments is its potential as a therapeutic agent in various fields. N-(4-hydroxy-2,5-dimethylphenyl)-N'-(4-meth-ylphenylsulfonyl)benzimidamide has been shown to have anti-cancer, neuroprotective, and anti-inflammatory properties, making it a promising candidate for further research. However, one limitation of using N-(4-hydroxy-2,5-dimethylphenyl)-N'-(4-meth-ylphenylsulfonyl)benzimidamide in lab experiments is its potential toxicity and side effects, which need to be further studied and evaluated.

Future Directions

There are several future directions for research on N-(4-hydroxy-2,5-dimethylphenyl)-N'-(4-meth-ylphenylsulfonyl)benzimidamide, including the optimization of its synthesis method, the evaluation of its toxicity and side effects, and the development of N-(4-hydroxy-2,5-dimethylphenyl)-N'-(4-meth-ylphenylsulfonyl)benzimidamide-based therapeutics for various diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-hydroxy-2,5-dimethylphenyl)-N'-(4-meth-ylphenylsulfonyl)benzimidamide and its potential applications in various fields.

Synthesis Methods

N-(4-hydroxy-2,5-dimethylphenyl)-N'-(4-meth-ylphenylsulfonyl)benzimidamide can be synthesized using a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with 2,5-dimethylaniline, followed by the reaction of the resulting product with 4-hydroxybenzimidazole. The final product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

N-(4-hydroxy-2,5-dimethylphenyl)-N'-(4-meth-ylphenylsulfonyl)benzimidamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, N-(4-hydroxy-2,5-dimethylphenyl)-N'-(4-meth-ylphenylsulfonyl)benzimidamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, N-(4-hydroxy-2,5-dimethylphenyl)-N'-(4-meth-ylphenylsulfonyl)benzimidamide has been shown to protect neurons from oxidative stress and improve cognitive function. In anti-inflammatory therapy, N-(4-hydroxy-2,5-dimethylphenyl)-N'-(4-meth-ylphenylsulfonyl)benzimidamide has been shown to reduce inflammation and improve wound healing.

properties

Product Name

N-(4-hydroxy-2,5-dimethylphenyl)-N'-(4-meth-ylphenylsulfonyl)benzimidamide

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

N-(4-hydroxy-2,5-dimethylphenyl)-N//'-(4-methylphenyl)sulfonylbenzenecarboximidamide

InChI

InChI=1S/C22H22N2O3S/c1-15-9-11-19(12-10-15)28(26,27)24-22(18-7-5-4-6-8-18)23-20-13-17(3)21(25)14-16(20)2/h4-14,25H,1-3H3,(H,23,24)

InChI Key

ITCLBVOWCYRLOF-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\NC3=C(C=C(C(=C3)C)O)C

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=C(C=C(C(=C3)C)O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=C(C=C(C(=C3)C)O)C

Origin of Product

United States

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